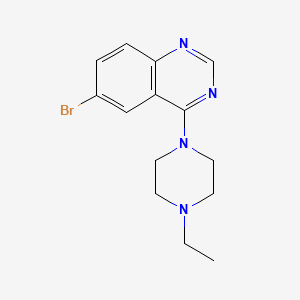

6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-(4-ethylpiperazin-1-yl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4/c1-2-18-5-7-19(8-6-18)14-12-9-11(15)3-4-13(12)16-10-17-14/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIYSXNSZBAVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 4 Ethylpiperazin 1 Yl Quinazoline

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The analysis for 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline reveals a convergent synthetic approach.

The primary disconnection point is the C4-N bond of the quinazoline (B50416) ring, separating the 6-bromoquinazoline (B49647) core from the 4-ethylpiperazine moiety. This suggests a nucleophilic aromatic substitution reaction as the final key step in the synthesis. Further deconstruction of the 6-bromoquinazoline core leads to more fundamental precursors.

Quinazoline Core Synthesis Approaches

The formation of the quinazoline ring system is a cornerstone of this synthesis. Several classical methods are available for constructing this bicyclic heterocycle, often starting from anthranilic acid or its derivatives. These methods typically involve the condensation of the anthranilate with a one-carbon synthon, such as formamide (B127407) or formic acid, to form the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. The choice of method can be influenced by the desired substitution pattern and the availability of starting materials.

Introduction of Bromine at Position 6 (e.g., bromination of anthranilic acid intermediates)

To achieve the desired 6-bromo substitution, a brominated precursor is required. A common and effective strategy is the bromination of anthranilic acid. rjpbcs.com The directing effects of the amino and carboxylic acid groups on the aromatic ring guide the electrophilic substitution of bromine to the desired position. Specifically, starting with anthranilic acid, electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can yield 5-bromoanthranilic acid. rjpbcs.comnih.gov This intermediate is crucial as the bromine atom at the 5-position of the anthranilic acid will correspond to the 6-position in the resulting quinazoline ring system.

Precursors for Piperazine (B1678402) Moiety Incorporation

The 4-ethylpiperazine side chain is introduced in the final stages of the synthesis. The key precursor for this moiety is N-ethylpiperazine, a readily available secondary amine. This nucleophile will be employed to displace a suitable leaving group at the 4-position of the 6-bromoquinazoline core.

| Precursor | Role in Synthesis |

| 5-Bromoanthranilic Acid | Source of the brominated benzene ring and part of the pyrimidine ring. |

| Formamide | Provides the C2 and N3 atoms of the quinazoline ring. |

| N-Ethylpiperazine | The nucleophile that forms the C4-substituent. |

Multi-Step Organic Synthesis Pathways

The forward synthesis of this compound is a sequential process involving the formation of the quinazoline core, followed by functionalization at the 4-position.

Synthesis of 6-Bromoquinazolin-4(3H)-one from 5-Bromoanthranilic Acid

The initial step involves the cyclization of 5-bromoanthranilic acid to form the corresponding quinazolinone. A widely used and efficient method is the reaction of 5-bromoanthranilic acid with an excess of formamide. generis-publishing.com This reaction, often heated at elevated temperatures, proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield 6-bromoquinazolin-4(3H)-one. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Conversion of 6-Bromoquinazolin-4(3H)-one to 6-Bromo-4-chloroquinazoline (B1286153) via Chlorination

To facilitate the introduction of the ethylpiperazine group, the hydroxyl group of the 6-bromoquinazolin-4(3H)-one (in its tautomeric form) must be converted into a better leaving group. Chlorination is a common strategy to achieve this transformation. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) are typically employed. researchgate.net This reaction converts the quinazolinone into the highly reactive 6-bromo-4-chloroquinazoline. This intermediate is a key building block for the final substitution reaction.

Nucleophilic Substitution Reactions for Introducing the 4-Ethylpiperazin-1-yl Moiety at Position 4

The synthesis of the title compound, this compound, is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone in the synthesis of 4-aminoquinazoline derivatives and is noted for its efficiency and regioselectivity. The key precursor for this reaction is a 6-bromo-4-haloquinazoline, typically 6-bromo-4-chloroquinazoline.

The reaction mechanism involves the attack of the secondary amine nitrogen of 1-ethylpiperazine (B41427) on the electron-deficient C4 position of the 6-bromo-4-chloroquinazoline ring. The chlorine atom at the C4 position is a good leaving group, and its displacement is facilitated by the electron-withdrawing nature of the quinazoline ring system. This substitution is highly regioselective for the C4 position over the C2 position in dihaloquinazolines.

The reaction is typically carried out by heating the 6-bromo-4-chloroquinazoline with 1-ethylpiperazine in a suitable polar solvent. The choice of solvent and the inclusion of a base to neutralize the hydrogen chloride byproduct can influence the reaction rate and yield.

Table 1: Typical Reaction Parameters for Nucleophilic Substitution

| Reactant A | Reactant B | Solvent | Base (Optional) | Temperature | Outcome |

| 6-Bromo-4-chloroquinazoline | 1-Ethylpiperazine | Ethanol, Isopropanol, or DMF | K₂CO₃, Et₃N, or DIPEA | Reflux | Formation of this compound |

This synthetic step is crucial as it installs the bioactive ethylpiperazinyl group, a common feature in many pharmacologically active quinazoline derivatives.

Advanced Synthetic Strategies and Functionalization

Beyond the initial synthesis, the this compound scaffold can be further elaborated using advanced synthetic techniques. These methods allow for the introduction of diverse functional groups, enabling the creation of a library of related compounds for further research.

Palladium-Catalyzed Cross-Coupling Reactions for Quinazoline Derivatization

The bromine atom at the C6 position of this compound serves as a versatile handle for derivatization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly well-utilized method for modifying bromo-substituted quinazolines.

In a typical Suzuki-Miyaura reaction, the 6-bromoquinazoline derivative is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C6 position, significantly increasing the molecular diversity of the synthesized compounds. Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can also be employed to further functionalize the quinazoline core.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on a 6-Bromoquinazoline Core

| Reaction Type | Coupling Partner | Catalyst System | Base | Resulting Linkage at C6 |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | C-Aryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | C-Alkynyl |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | C-Alkenyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | NaOt-Bu, Cs₂CO₃ | C-Amino |

These advanced strategies are integral to modern medicinal chemistry for optimizing the biological activity of lead compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

General SAR Principles for Quinazoline (B50416) Derivatives

Quinazoline derivatives have been extensively studied, leading to the establishment of several general SAR principles that govern their biological activity. These principles provide a foundational understanding for the specific analysis of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline.

Impact of Substituent Nature and Position on Quinazoline Nucleus

The nature and position of substituents on the quinazoline ring system significantly influence the biological activity of the resulting compounds. nih.gov Modifications at various positions, including C-2, C-4, C-6, and C-7, have been shown to modulate potency and selectivity towards different biological targets. mdpi.comnih.gov For instance, the introduction of different groups at the C-4 position can drastically alter the compound's properties. nih.gov

Substituents on the quinazoline nucleus can be broadly categorized based on their electronic and steric properties. Electron-donating and electron-withdrawing groups can affect the electron density of the heterocyclic system, thereby influencing its interaction with biological macromolecules. chim.it The size and shape of the substituents also play a critical role in determining the binding affinity and selectivity for a particular target. mdpi.com

| Position | Type of Substituent | General Impact on Activity |

| C-2 | Aryl/Heteroaryl groups | Can enhance potency; bulky groups may be important for binding. nih.govresearchgate.net |

| C-4 | Aniline or other nitrogen-containing moieties | Crucial for activity, often involved in key binding interactions. nih.govnih.gov |

| C-6 | Halogens, alkyl, or alkoxy groups | Can modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov |

| C-7 | Alkoxy groups | Often influences potency and selectivity. nih.gov |

Specific SAR of this compound

Influence of Bromine at Position 6 on Binding Affinity and Selectivity

The presence of a bromine atom at the C-6 position of the quinazoline ring is a key structural feature. Halogen atoms, such as bromine, can significantly impact a molecule's physicochemical properties, including its lipophilicity and electronic character. nih.gov Studies on various quinazoline derivatives have shown that the introduction of a halogen at the 6-position can enhance anticancer effects. nih.gov

The bromine atom in this compound can influence its binding affinity and selectivity in several ways:

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can contribute to a stronger and more selective binding.

Steric Effects: The size of the bromine atom can influence the orientation of the molecule within the binding pocket, potentially leading to a more favorable conformation for interaction.

Research on related 6-bromo-quinazoline derivatives has demonstrated their potential as cytotoxic agents, suggesting the importance of this substitution for biological activity. researchgate.netcu.edu.eg

Conformational Analysis and Steric Effects of the 4-Ethylpiperazin-1-yl Group

The 4-ethylpiperazin-1-yl group at the C-4 position is another critical determinant of the molecule's biological activity. The piperazine (B1678402) ring is a common motif in medicinal chemistry, known to improve the aqueous solubility and pharmacokinetic properties of drug candidates. researchgate.net

The conformation of the piperazine ring and the orientation of the ethyl group can have significant steric effects that influence binding. The piperazine ring typically adopts a chair conformation, and the ethyl group can exist in either an axial or equatorial position. The preferred conformation will depend on the steric environment of the binding site. Computational studies and conformational analysis can provide insights into the likely binding mode of this substituent. scielo.br

Comparative SAR with Related Piperazine Substituents (e.g., N-methylpiperazine)

To further understand the role of the ethyl group, it is useful to compare the SAR of this compound with analogs bearing different substituents on the piperazine nitrogen. For example, comparing it with the N-methylpiperazine analog can reveal the impact of the size and nature of the alkyl group on activity.

| Substituent on Piperazine Nitrogen | Potential Impact on Activity |

| Methyl | Smaller size may lead to different steric interactions within the binding pocket. nih.gov |

| Ethyl | The slightly larger size may provide a better fit in some binding sites, potentially leading to increased potency or selectivity. |

| Other alkyl or aryl groups | Further modifications can be explored to optimize binding and pharmacokinetic properties. nih.gov |

Studies on various quinazoline derivatives with different N-substituted piperazine moieties have shown that even small changes in the substituent can lead to significant differences in biological activity. mdpi.comnih.govnih.govresearchgate.net This highlights the importance of the substituent on the piperazine nitrogen for fine-tuning the pharmacological profile of these compounds.

Rational Design Principles Based on SAR

The rational design of quinazoline-based compounds, such as this compound, is heavily guided by Structure-Activity Relationship (SAR) studies. These studies aim to identify the key structural features of the quinazoline scaffold that govern its biological activity, typically as an inhibitor of protein kinases like the Epidermal Growth Factor Receptor (EGFR). The design process focuses on modifying different positions of the quinazoline ring to enhance potency, selectivity, and pharmacokinetic properties.

The quinazoline core itself serves as a crucial scaffold that mimics the adenine (B156593) part of ATP, allowing it to fit into the ATP-binding pocket of kinases. Key design principles derived from SAR studies on related compounds include:

Substitution at the 6-position: The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to improve the anticancer effects of these derivatives. nih.gov This substitution is a common feature in potent kinase inhibitors.

Substitution at the 4-position: The 4-position is highly amenable to modification with various amine-containing side chains. The nature of the substituent at this position is critical for modulating the compound's interaction with the solvent-exposed region of the kinase's binding site and can significantly influence both potency and selectivity. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the type of cyclic amine at the 4-position dictated the order of reactivity. cu.edu.eg

Substitution at other positions: Modifications at the 2- and 3-positions of the quinazoline ring also impact activity. For example, SAR studies on quinazoline-4(3H)-one derivatives indicated that different substitutions at the thio (SH) position significantly affected their anticancer activities. nih.govresearchgate.net

Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed to develop models that correlate the 3D structure of quinazoline analogs with their biological activity. frontiersin.org These models use contour maps to visualize regions where specific properties are favorable or unfavorable for activity. For example, a 3D-QSAR model might indicate that a bulky, sterically favored group is preferred at a certain position for enhanced potency, while a hydrogen bond donor is required at another. frontiersin.org This information provides a rational basis for designing new molecules with improved inhibitory potential.

The table below summarizes the effect of substitutions on the activity of various quinazoline-based kinase inhibitors, illustrating the principles of rational design.

| Compound Series | Substitution Position | Modification | Effect on Activity (IC50) | Target |

| Quinazoline-4(3H)-ones | SH-position | Aliphatic linker (Compound 8a) | Most potent in series (IC50 = 15.85 µM) | MCF-7 cell line |

| 6-bromo-2-(pyridin-3-yl)quinazolines | 4-position | 4-bromophenyl hydrazinyl (Compound 9d) | Remarkable efficacy (IC50 = 1.54 µM) | AU-565 cell line |

| 6-bromo-2-(pyridin-3-yl)quinazolines | 4-position | Substituted phenol (B47542) (Compound 11c) | Superior cytotoxicity (IC50 = 1.75 µM) | MDA-MB-231 cell line |

| 6-methylquinazolin-4(3H)-ones | 2- and 8-positions | Various substitutions | Submicromolar binding (IC50 = 0.14 µM for Compound 20) | BRD9 |

This table is interactive. Data is compiled from related quinazoline derivative studies to illustrate SAR principles. nih.govcu.edu.egresearchgate.net

A central goal in the rational design of quinazoline inhibitors is the optimization of molecular interactions within the ATP binding site of the target protein, such as EGFR. frontiersin.org Molecular docking and molecular dynamics (MD) simulations are crucial tools for predicting and analyzing the binding modes of these compounds, guiding the design of derivatives with enhanced affinity. nih.govresearchgate.net

The ATP binding cavity of EGFR is typically divided into a hinge region, a solvent-exposed region, and a catalytic site. frontiersin.org Quinazoline inhibitors are designed to occupy this cavity and form specific, stabilizing interactions with key amino acid residues. frontiersin.org

Key Interaction Types:

Hydrogen Bonding: This is a critical interaction for anchoring the inhibitor to the hinge region of the kinase. The N1 or N3 atom of the quinazoline scaffold often acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH of a key methionine residue (Met793 in EGFR). frontiersin.org Additionally, substituents on the quinazoline core can be designed to form extra hydrogen bonds; for example, a carbonyl group can interact with a lysine (B10760008) residue (Lys721). nih.gov

π-Stacking and π-Alkyl Interactions: The aromatic nature of the quinazoline core allows for favorable π-π stacking or π-alkyl interactions with phenylalanine (Phe699) or other aromatic residues within the active site. nih.gov

Molecular docking studies of various 6-bromo quinazoline derivatives have elucidated these interactions in detail. For instance, derivatives with a benzyl (B1604629) moiety attached to a thio group at the 2-position showed common π-π or π-alkyl and hydrophobic interactions with residues such as Thr766, Thr830, Leu764, and Phe699. nih.gov The optimization process involves modifying substituents to maximize these contacts. For example, adding a bulky group at a specific position can enhance steric complementarity and increase van der Waals forces, leading to higher potency. frontiersin.org

The following table details the specific molecular interactions observed between various quinazoline derivatives and key residues in the EGFR active site, as identified through molecular modeling studies.

| Interacting Residue | Type of Interaction | Involved Part of Inhibitor | Reference Compound Class |

| Met793 (hinge region) | Hydrogen Bond | Quinazoline N1 or N3 | General Quinazoline Inhibitors |

| Lys721 | Hydrogen Bond | Carbonyl group on substituent | 6-Bromo-quinazolinone derivatives |

| Thr766, Thr830 | Hydrophobic | Benzyl moiety | 6-Bromo-quinazolinone derivatives |

| Leu764, Val702, Ala719 | Hydrophobic | Quinazoline core/substituents | 6-Bromo-quinazolinone derivatives |

| Phe699 | π-π or π-Alkyl | Benzyl moiety | 6-Bromo-quinazolinone derivatives |

| Cys797 | Covalent Bond (for irreversible inhibitors) | Electrophilic group on substituent | Irreversible Quinazoline Inhibitors |

This table is interactive. It summarizes key molecular interactions identified in studies of related quinazoline compounds. nih.govfrontiersin.org

By systematically applying these SAR and SPR principles, medicinal chemists can rationally design novel compounds like this compound, tailoring the molecule to achieve optimal interactions with its biological target and thereby enhance its therapeutic potential.

Molecular Interactions and Mechanisms of Action in Vitro and Cellular Level

Identification of Putative Molecular Targets

Kinase Inhibition Profiles (e.g., EGFR, VEGFR, HER2, PI3K, PAK4, CDK, Aurora A/B, SHP2, BTK)

No published data is available on the inhibitory activity of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline against the specified kinases.

Receptor Binding Studies (e.g., Adenosine (B11128) A2A receptor)

There is no available research detailing the binding affinity or functional activity of this compound at the Adenosine A2A receptor or other related receptors.

Enzyme Inhibition Assays (e.g., DHFR, Topoisomerase, PARP)

No studies have been found that assess the inhibitory potential of this compound against enzymes such as Dihydrofolate reductase (DHFR), Topoisomerase, or Poly (ADP-ribose) polymerase (PARP).

Elucidation of Cellular Mechanisms

Modulation of Cell Cycle Progression (e.g., G0/G1, G2/M phase arrest)

The effect of this compound on cell cycle progression has not been reported in the available scientific literature.

Induction of Apoptosis Pathways (e.g., PARP and caspase activation)

There is no published evidence to suggest that this compound induces apoptosis or activates associated pathways involving PARP and caspases.

Inhibition of Cell Proliferation and Migration in Cell Lines

No specific studies detailing the inhibitory effects of this compound on the proliferation or migration of any cancer cell lines were found. While research exists on the anti-proliferative activities of various other quinazoline (B50416) derivatives, this data cannot be attributed to the specific compound .

Interference with Microtubule Dynamics and Tubulin Polymerization

There is no available research documenting the interaction of this compound with microtubules or its effect on tubulin polymerization. The capacity of this compound to act as a microtubule-destabilizing or -stabilizing agent has not been reported.

Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)

Information regarding the modulation of the PI3K/Akt/mTOR signaling pathway or any other specific cellular signaling cascades by this compound is absent from the available scientific literature.

Specific Binding Modes and Interaction Analysis

Hydrogen Bonding Interactions

No molecular docking or structural biology studies (such as X-ray crystallography) are available that describe the specific hydrogen bonding interactions between this compound and any biological target.

Hydrophobic and π-Stacking Interactions

Similarly, there are no published analyses detailing the hydrophobic or π-stacking interactions for this compound with specific protein targets.

Computational Chemistry and Drug Design Methodologies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling with Target Active Sites (e.g., EGFR-TK, VEGFR-2, SHP2, COX-2)

The quinazoline (B50416) core is a well-established scaffold for inhibitors of various protein kinases, including Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as well as other enzymes like Cyclooxygenase-2 (COX-2). nih.govcu.edu.egmdpi.comnih.gov Studies on related 6-bromo-quinazoline derivatives have shown interactions with the ATP-binding site of EGFR. nih.govresearchgate.net However, specific molecular docking studies detailing the interaction profile of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline with EGFR-TK, VEGFR-2, SHP2, or COX-2 are not publicly documented. Such a study would typically identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Conformational Analysis and Binding Energy Calculations

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule, which is crucial for its interaction with a biological target. Following docking, binding energy calculations (e.g., using MM/GBSA or MM/PBSA methods) are employed to estimate the binding affinity between the ligand and the protein. For other 6-bromo quinazoline derivatives, binding energies have been calculated to be in the range of -5.3 to -7.1 kcal/mol for targets like EGFR. nih.govresearchgate.net Specific conformational analyses and binding energy calculations for this compound are not available in the literature reviewed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Activity

Predictive QSAR models are developed using statistical methods to correlate physicochemical properties (descriptors) of molecules with their known activities. frontiersin.org These models can then be used to predict the activity of new, untested compounds. While 3D-QSAR models have been successfully developed for various classes of quinazoline derivatives to predict their efficacy as EGFR inhibitors, no specific QSAR models incorporating this compound or predicting its specific biological activity have been reported. frontiersin.org

In Silico ADME Prediction (Non-Clinical Pharmacokinetics)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate early in the discovery process.

Assessment of Absorption, Distribution, Metabolism, and Excretion Properties for Preclinical Research

ADME properties are critical for the success of a drug candidate. Computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential metabolic pathways. Studies on various quinazolinone derivatives have indicated favorable drug-like properties based on in silico ADME predictions. snv63.rubrieflands.com However, a specific preclinical ADME profile for this compound has not been published.

Preclinical in Vitro Biological Evaluation Approaches

Cell-Based Assays

Antiproliferative Activity Assessment in Cancer Cell Lines (e.g., MCF-7, A549, HepG2, HCT-116, PC-3, A375, U937)

There is no publicly available data on the antiproliferative activity of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline against the specified cancer cell lines.

For context, other 6-bromo-quinazoline derivatives have demonstrated significant antiproliferative effects. For example, a series of novel 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.govresearchgate.net One of the most potent compounds in that series showed IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells. nih.govresearchgate.net Another study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines reported cytotoxic activity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, with one compound showing IC50 values of 10.40 µM and 3.37 µM, respectively. cu.edu.eg A different analog, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was shown to decrease cell proliferation in a dose-dependent manner in U937 (histiocytic lymphoma), L1210 (lymphocytic leukemia), and HL-60 (promyelocytic leukemia) cell lines. nih.gov

Apoptosis and Cell Cycle Distribution Studies in Cell Lines

Specific studies detailing the induction of apoptosis or effects on cell cycle distribution by this compound were not found in the reviewed literature.

However, related quinazoline (B50416) compounds have been shown to influence these cellular processes. For instance, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline was found to induce apoptosis in leukemia cells and cause cell cycle arrest at the G2/M phase in L1210 and HL-60 cells, and at the G0/G1 phase in U-937 cells. nih.gov Another quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was shown to arrest the cell cycle of MCF-7 cells at the G1 phase and induce cellular apoptosis. mdpi.com

Receptor Binding Affinity and Functional Assays in Recombinant Systems

There is no available information regarding the receptor binding affinity or functional activity of this compound.

The quinazoline scaffold is known to be a versatile framework for targeting various receptors. For example, a series of 2-aminoquinazoline (B112073) derivatives were developed as potent antagonists for the A2A adenosine (B11128) receptor (A2AR). nih.gov One hit compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, demonstrated a high binding affinity with a Ki value of 20 nM for the human A2A receptor. nih.gov

Biochemical Assays

Enzyme Inhibition Potency Determination (e.g., Kinase Assays, SHP2 Inhibition)

Data on the specific enzyme inhibition potency of this compound, including its effects on kinases or SHP2, is not present in the public scientific literature.

The 6-bromo-quinazoline core is a common feature in many kinase inhibitors. Various derivatives have been synthesized and evaluated for their ability to inhibit tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.govcu.edu.egnih.gov For instance, certain 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been evaluated for their inhibitory activity against EGFR, HER2, and VEGFR-2. cu.edu.eg One compound from this series displayed potent VEGFR-2 inhibition with an IC50 of 50.22 nM. cu.edu.eg

Measurement of IC50 Values for In Vitro Potency

No specific IC50 values for this compound from in vitro potency assays are documented in available research. As highlighted in the sections above, IC50 values are available for structurally related analogs, demonstrating the potential of the 6-bromo-quinazoline scaffold in various biological assays.

The table below summarizes IC50 values for some exemplary, structurally related 6-bromo-quinazoline derivatives found in the literature to illustrate the bioactivity of this class of compounds.

Interactive Data Table: In Vitro Potency of Structurally Related 6-Bromo-Quinazoline Derivatives

| Compound Name | Assay Type | Target/Cell Line | IC50 Value |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | Antiproliferative | MCF-7 | 15.85 µM |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | Antiproliferative | SW480 | 17.85 µM |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline (14c) | Antiproliferative | HepG2 | 10.40 µM |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline (14c) | Antiproliferative | HCT-116 | 3.37 µM |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline (14c) | Enzyme Inhibition | VEGFR-2 | 50.22 nM |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) | Receptor Binding | hA2A Receptor | 20 nM (Ki) |

Antimicrobial Activity Screening

The antimicrobial potential of quinazoline derivatives has been a subject of considerable research interest. Various studies have demonstrated that the quinazoline scaffold can serve as a pharmacophore for the development of new antimicrobial agents. The screening of these compounds against a panel of pathogenic microorganisms is a standard approach to identify new therapeutic leads.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is crucial for assessing the potency of a potential new antibiotic.

Despite a thorough review of available scientific literature, specific data on the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) could not be located.

While research on the antimicrobial properties of the broader quinazoline class of compounds is extensive, the specific MIC values for this particular derivative remain unreported in the surveyed literature. Studies on structurally related compounds, such as other 6-bromo-quinazoline derivatives or compounds with a 4-piperazinyl-quinazoline core, have shown a wide range of antibacterial activities. For instance, various 4-piperazinylquinoline hybrids have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with MIC values in the micromolar range. nih.gov Similarly, certain piperazine-fused quinazoline derivatives have shown potent activities against several strains of Gram-positive bacteria. However, most of these analogs were found to be inactive against the Gram-negative bacterium E. coli.

The absence of specific data for this compound highlights a gap in the current scientific knowledge and underscores the need for further investigation to determine its antimicrobial profile.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | Data not available |

| Staphylococcus aureus | Data not available |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Access Diverse Analogs

The exploration of the full therapeutic potential of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline hinges on the ability to generate a diverse library of analogs. Future research should prioritize the development of more efficient and versatile synthetic methodologies.

Current synthetic approaches to 4-aminoquinazolines often involve the reaction of a 4-chloroquinazoline (B184009) intermediate with the desired amine. While effective, this method can have limitations in terms of substrate scope and reaction conditions. Novel strategies could include:

Palladium-catalyzed C-N cross-coupling reactions: These methods could allow for the direct coupling of various amines with a 4-haloquinazoline precursor under milder conditions, potentially increasing the diversity of the accessible analogs.

Microwave-assisted organic synthesis (MAOS): This technology can significantly reduce reaction times and improve yields, accelerating the synthesis of a large number of derivatives for screening purposes.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility, making it an attractive approach for the large-scale production of lead compounds.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound Analogs

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Conventional Thermal Heating | Well-established, simple setup | Long reaction times, potential for side products |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields | Specialized equipment required, scalability can be an issue |

| Palladium-Catalyzed Coupling | Broad substrate scope, mild conditions | Catalyst cost and removal, ligand optimization |

Exploration of Alternative Substitutions for Enhanced Target Selectivity

To improve the therapeutic index and minimize off-target effects, the systematic exploration of alternative substitutions on the quinazoline (B50416) core is paramount. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinazoline ring can significantly impact biological activity and selectivity. nih.govbiomedres.us

For this compound, key areas for modification include:

The 6-position: While the bromine atom is often associated with enhanced activity, replacing it with other halogens (Cl, F, I) or with small alkyl, alkoxy, or cyano groups could fine-tune electronic properties and binding interactions.

The 4-position piperazine (B1678402) ring: The ethyl group on the piperazine moiety can be replaced with other alkyl chains of varying lengths and branching, cycloalkyl groups, or functionalized moieties to probe the steric and electronic requirements of the target binding pocket.

Identification of New Biological Targets and Polypharmacology Approaches

While quinazoline derivatives are well-known as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), the broad biological activity profile of this scaffold suggests the existence of other potential molecular targets. nih.govnih.govresearchgate.net Future research should aim to identify novel biological targets for this compound and its analogs.

Table 2: Potential Biological Target Classes for Quinazoline Derivatives

| Target Class | Examples | Rationale for Investigation |

|---|---|---|

| Kinases | EGFR, VEGFR, PDGFR | Well-established targets for quinazolines in oncology. nih.gov |

| G-protein coupled receptors (GPCRs) | α1-Adrenergic receptors | Some quinazolines exhibit activity at GPCRs. nih.gov |

| Dihydrofolate Reductase (DHFR) | - | A target for some anticancer quinazolines. nih.govnih.gov |

| Tubulin | - | Tubulin polymerization inhibition is a known anticancer mechanism for some quinazolines. nih.govnih.gov |

Furthermore, a polypharmacology approach, where a single compound is designed to interact with multiple targets, could be highly beneficial. nih.govnih.gov For complex diseases like cancer, simultaneously modulating multiple signaling pathways can lead to enhanced efficacy and overcome drug resistance. Investigating the potential of this compound to act as a multi-target agent is a promising avenue for future research.

Integration of Advanced Computational Methods for Predictive Modeling

The integration of advanced computational methods can significantly accelerate the drug discovery and development process for this compound. africaresearchconnects.comfrontiersin.orgnih.govtandfonline.com These in silico techniques can provide valuable insights into the molecular interactions governing biological activity and help prioritize the synthesis of the most promising analogs.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of quinazoline derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. africaresearchconnects.comfrontiersin.orgnih.govtandfonline.comnih.gov

Molecular Docking: This technique can predict the binding mode of this compound and its analogs within the active site of a target protein, providing insights into key binding interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event and helping to assess the stability of the interaction. frontiersin.orgnih.govtandfonline.com

Application of Chemoinformatics and Data Mining in Quinazoline Research

The vast amount of chemical and biological data available for quinazoline derivatives presents an opportunity to apply chemoinformatics and data mining techniques to guide future research. researchgate.net By analyzing large datasets of known quinazolines, it is possible to identify privileged scaffolds, key structural motifs associated with specific biological activities, and potential new therapeutic applications.

Chemoinformatics tools can be employed for:

Virtual Screening: Screening large compound libraries in silico to identify molecules with a high probability of binding to a specific target.

Scaffold Hopping: Identifying novel core structures that can mimic the biological activity of the quinazoline scaffold.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds to filter out those with unfavorable pharmacokinetic profiles early in the discovery process. nih.gov

Design of Quinazoline-Based Probes for Chemical Biology Studies

To further elucidate the mechanism of action and identify the cellular targets of this compound, the design and synthesis of chemical biology probes are essential. These probes are typically analogs of the parent compound that have been modified to include a reporter tag, such as a fluorescent dye or a photoaffinity label.

These probes can be used to:

Visualize the subcellular localization of the compound within living cells.

Identify the specific proteins that the compound binds to through techniques like affinity chromatography or photoaffinity labeling followed by mass spectrometry.

Quantify target engagement in a cellular context.

The development of fluorescent probes based on the quinazoline scaffold has been reported for applications such as imaging α1-adrenergic receptors. nih.gov A similar strategy could be applied to this compound to illuminate its biological function.

Q & A

Q. What are the typical synthetic routes for preparing 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline, and what methodological considerations ensure reproducibility?

The synthesis often involves a multi-step approach:

- Step 1 : React 6-bromo-substituted benzo[1,3]oxazin-4-one with amino reagents (e.g., 4-ethylpiperazine) under reflux in glacial acetic acid for 3–4 hours .

- Step 2 : Purify the product via recrystallization (ethanol is common) and confirm purity using TLC (cyclohexane:ethyl acetate = 2:1) .

- Critical considerations : Optimize reaction time to avoid over-bromination, ensure anhydrous conditions to prevent hydrolysis, and validate intermediate structures via (e.g., δ 2.51 ppm for N-CH- groups in piperazine) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks, particularly for bromine-heavy structures .

- Spectroscopy : Combine , , and FT-IR (e.g., C=O at ~1705 cm, C-Br at ~528 cm) for functional group verification .

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding interactions .

Q. What pharmacological screening methods are appropriate for evaluating the bioactivity of this compound?

- In vitro assays : Test antifungal activity against Fusarium graminearum using microdilution (IC at 50 µg/mL) .

- Enzyme inhibition : Screen for kinase inhibition (e.g., EGFR-TK) via fluorescence-based assays, given quinazoline’s role in targeting ATP-binding pockets .

- In vivo models : Use rodent models for preliminary analgesic or anti-inflammatory activity, referencing protocols for related quinazoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Systematic substitution : Replace the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups to modulate electronic effects and binding affinity .

- Piperazine modification : Introduce substituents (e.g., methyl, aryl) to the piperazine ring to enhance solubility or target selectivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like tubulin or DNA topoisomerases .

Q. How should researchers address contradictions in bioactivity data across different studies?

- Reproducibility checks : Verify experimental conditions (e.g., solvent purity, cell line viability) and compare against reference compounds like hymexazole .

- Data triangulation : Cross-validate results using orthogonal methods (e.g., in vitro + in silico + crystallographic data) .

- Review synthetic pathways : Contradictions may arise from impurities; re-examine integration ratios and HPLC chromatograms .

Q. What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?

- Heavy atom effects : Bromine’s high electron density can cause absorption errors. Use multi-scan corrections (SADABS) during data collection .

- Disorder in piperazine rings : Apply geometric restraints in SHELXL to refine flexible moieties .

- Twinning : For twinned crystals, use the TWINROTMAT command in SHELX to resolve overlapping reflections .

Q. What strategies are effective for elucidating the mechanism of action in biological systems?

- Proteomics : Perform pull-down assays with biotinylated derivatives to identify binding partners .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes .

- Metabolic profiling : Track metabolite formation in hepatic microsomes to assess stability and detox pathways .

Q. How can researchers address compound instability during storage or biological assays?

Q. What advanced synthetic modifications can enhance the compound’s pharmacokinetic properties?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .

- PEGylation : Attach polyethylene glycol chains to the piperazine nitrogen to prolong half-life .

- Targeted delivery : Conjugate with folate or antibody fragments for tumor-specific uptake .

Q. How can researchers validate computational predictions of toxicity or off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.